1-bromo-3,5-bis(difluoromethyl)benzene
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Overview
Description
1-Bromo-3,5-bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a halogenated benzene derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 1-bromo-3,5-bis(difluoromethyl)benzene is the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Mode of Action
The compound interacts with its target by acting as a precursor in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . The resulting changes include the stabilization of highly electrophilic organic and organometallic cations .
Biochemical Pathways
The compound’s role in preparing the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion suggests it may influence pathways involving electrophilic organic and organometallic cations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of electrophilic organic and organometallic cations . This stabilization is achieved through the compound’s role in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(difluoromethyl)benzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-bis(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds[][2].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions[][2].
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules[][2].
Scientific Research Applications
1-Bromo-3,5-bis(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Difluorobromobenzene: Contains fluorine atoms instead of difluoromethyl groups.
1-Bromo-4-(difluoromethyl)benzene: Similar but with the difluoromethyl group in a different position on the benzene ring.
Properties
CAS No. |
1379370-60-1 |
---|---|
Molecular Formula |
C8H5BrF4 |
Molecular Weight |
257 |
Purity |
95 |
Origin of Product |
United States |
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